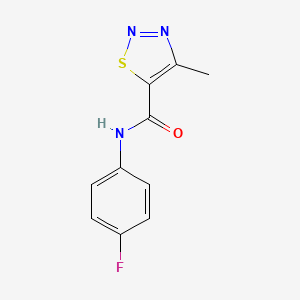
N-(4-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, commonly known as FM-Tide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FM-Tide belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Studies on derivatives of thiadiazole compounds have shown potential antimicrobial and anticancer activities. For instance, a study by Başoğlu et al. (2013) highlighted the synthesis of hybrid molecules containing thiadiazole and investigated their biological activities, including antimicrobial and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity against various microorganisms, with a few exhibiting antiurease activity as well (Başoğlu, Serap, Ulker, Serdar, Alpay‐Karaoglu, S., & Demirbas, N., 2013). Another study focused on the anticancer activity of 2-amino-1,3,4-thiadiazole-based compounds against various cancer cell lines, showing inhibited proliferation of tumor cells and a trophic effect in neuronal cell culture without affecting the viability of normal cells (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).
Neuroprotective Activities
The neuroprotective activity of thiadiazole derivatives was also examined. The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit proliferation of tumor cells derived from cancers of the nervous system and exerted a neuroprotective effect in neuronal cultures exposed to neurotoxic agents. This indicates its potential application in treating diseases or conditions affecting the nervous system (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on thiadiazole compounds have revealed insights into their fluorescence properties and molecular structure. For example, the study by Matwijczuk et al. (2017) on 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) discussed the fluorescence effects induced by molecular aggregation and provided a basis for understanding the spectral properties of similar compounds (Matwijczuk, A., Górecki, A., Makowski, M., Pustuła, K., Skrzypek, A., Waś, J., Niewiadomy, A., & Gagoś, M., 2017).
Synthesis and Evaluation of Derivatives
Research has also focused on the synthesis of novel thiadiazole derivatives and their evaluation for various biological activities. Karki et al. (2011) synthesized and biologically evaluated novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents, showing strong cytotoxicity against leukemia cells, which suggests their potential as chemotherapeutic agents (Karki, S., Panjamurthy, K., Kumar, Sujeet, Nambiar, Mridula, Ramareddy, Sureshbabu A., Chiruvella, K. K., & Raghavan, S., 2011).
Mécanisme D'action
Target of Action
A similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, inflammation, and stress resistance.
Mode of Action
If we consider the similar compound mentioned above, it acts by inhibiting the sirtuin1 enzyme (sirt1) . The inhibition of this enzyme can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1, as seen with the similar compound, can impact various cellular processes, including aging, inflammation, and stress resistance .
Pharmacokinetics
A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives predicted good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, all of which can impact the bioavailability of a compound.
Result of Action
The inhibition of sirt1 by a similar compound can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIZPRUUBPCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

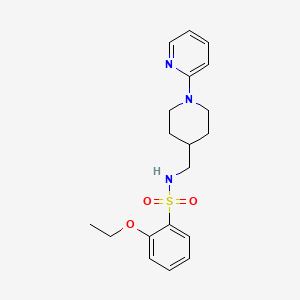
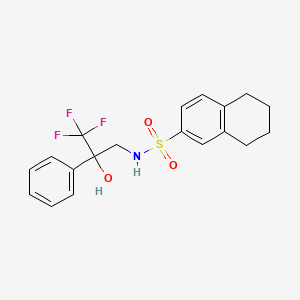
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
amine hydrochloride](/img/structure/B2763193.png)
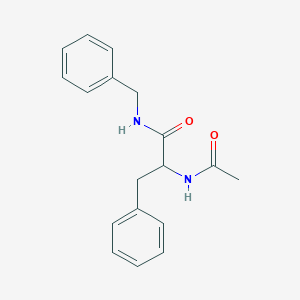
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)
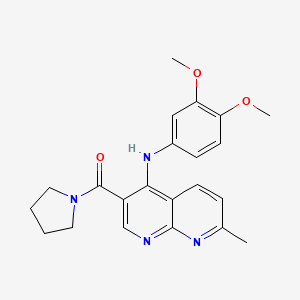
![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)